molecular formula C7H5BrF3N B13959021 3-bromo-N-(trifluoromethyl)aniline

3-bromo-N-(trifluoromethyl)aniline

Cat. No.: B13959021
M. Wt: 240.02 g/mol
InChI Key: LDDOBTPQZBAIIS-UHFFFAOYSA-N
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Description

3-Bromo-N-(trifluoromethyl)aniline, also known as 4-bromo-3-(trifluoromethyl)aniline, is an organic compound with the molecular formula C7H5BrF3N. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by bromine and trifluoromethyl groups. This compound is widely used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-bromo-N-(trifluoromethyl)aniline typically involves the bromination of 3-(trifluoromethyl)aniline. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and prevent over-bromination .

Industrial Production Methods

Industrial production of this compound often follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The bromination reaction is typically followed by purification steps such as distillation or recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 3-bromo-N-(trifluoromethyl)aniline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, which can improve its pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-N-(trifluoromethyl)aniline is unique due to the presence of both bromine and trifluoromethyl groups on the aniline ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in various synthetic applications. The trifluoromethyl group, in particular, enhances the compound’s chemical stability and lipophilicity, which are desirable traits in drug development .

Properties

Molecular Formula

C7H5BrF3N

Molecular Weight

240.02 g/mol

IUPAC Name

3-bromo-N-(trifluoromethyl)aniline

InChI

InChI=1S/C7H5BrF3N/c8-5-2-1-3-6(4-5)12-7(9,10)11/h1-4,12H

InChI Key

LDDOBTPQZBAIIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(F)(F)F

Origin of Product

United States

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